1-(3-chlorophenyl)-5-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
1-(3-Chlorophenyl)-5-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a 3-chlorophenyl group at the 1-position and a pyridin-3-ylmethyl moiety at the 5-position. This scaffold is structurally analogous to several pharmacologically active compounds, particularly those targeting enzymes like aldehyde dehydrogenase 1A (ALDH1A) or exhibiting antiproliferative activity against cancer cells . Pyrazolo[3,4-d]pyrimidinones are privileged structures in medicinal chemistry due to their versatility in binding kinase domains and modulating biological pathways . The pyridin-3-ylmethyl substituent in the target compound may enhance solubility or target specificity compared to other alkyl or arylalkyl groups, as seen in related derivatives .
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O/c18-13-4-1-5-14(7-13)23-16-15(9-21-23)17(24)22(11-20-16)10-12-3-2-6-19-8-12/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVVIDBIOSCMMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chlorophenyl)-5-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors. This article explores its synthesis, biological activity, and therapeutic potential based on recent research findings.
Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives typically involves the cyclization of appropriate precursors under various conditions. For example, a common method includes the reaction of ortho-amino esters with aliphatic or aromatic nitriles, which can be facilitated by conventional or microwave-assisted techniques. The resulting compounds are characterized using spectral analysis methods such as NMR and mass spectrometry .
Antimicrobial Activity
Research has shown that several derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibit notable antimicrobial properties. In vitro studies demonstrated that certain derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds synthesized in a study showed varying degrees of inhibition when tested against standard microbial strains using the agar well diffusion method .
Kinase Inhibition
The compound has been identified as a potential inhibitor of various kinases, which play critical roles in cell signaling pathways associated with cancer and other diseases. Specifically, it has been noted for its ability to inhibit NADPH oxidase activity, which is implicated in oxidative stress-related diseases . Kinase inhibitors derived from this scaffold have been shown to exhibit IC50 values in the low micromolar range against specific targets, indicating strong binding affinity .
Case Study 1: Antimicrobial Efficacy
In a study published in 2017, a series of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives were synthesized and evaluated for their antimicrobial efficacy. Among them, derivatives 2e, 2f, and 2g demonstrated significant antimicrobial activity compared to standard antibiotics. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Kinase Inhibition Profile
A review on small molecule kinase inhibitors indicated that compounds similar to this compound have been effective against various receptor tyrosine kinases. The compound's ability to inhibit the mTOR pathway was particularly noted, with implications for cancer therapy .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Chlorophenyl Position : The 3-chlorophenyl group in the target compound and 15b is critical for enzyme inhibition (e.g., ALDH1A) . In contrast, compound 35 uses a triazole-linked 3-chlorophenyl group, which enhances solubility in DMSO and antiproliferative effects .
- Pyridinylmethyl vs. Benzylthio : The pyridin-3-ylmethyl group in the target compound may improve solubility or target engagement compared to the 3-fluorobenzylthio group in 15b , which contributes to ALDH1A selectivity .
- Triazole vs. Pyridinylmethyl : Compound 35 ’s triazole moiety facilitates DNA damage response (p53 upregulation), whereas the pyridinylmethyl group in the target compound could favor kinase binding due to its nitrogen-rich structure .
Structural Diversity in Pyrazolo[3,4-d]pyrimidinones
- Thieno-Pyrimidine Hybrids: Compounds like 5-methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one () incorporate fused thieno-pyrimidine moieties, enhancing fluorescence and anticancer activity but diverging significantly from the target compound’s structure .
- Dione Derivatives : 5-(3-Methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione () features a dione structure, which may alter redox properties compared to the target compound’s single ketone group .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(3-chlorophenyl)-5-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. For example, pyrazolo[3,4-d]pyrimidinone cores are built via cyclization reactions using substituted pyrazole intermediates. A key step is the introduction of the pyridin-3-ylmethyl group via nucleophilic substitution or coupling reactions. Reaction conditions (temperature, solvent, catalyst) significantly impact yield. Evidence from analogous pyrazolo-pyrimidine syntheses shows that HCl-mediated steps at 50°C can achieve ~52% yield (e.g., Step 5 in ). Optimizing stoichiometry of chlorophenyl precursors and controlling pH during crystallization are critical for reproducibility .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (1H/13C) to confirm substituent positions on the pyrazolo-pyrimidine core.
- HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) to verify purity (>95%) and detect trace impurities.
- X-ray crystallography (if single crystals are obtainable) to resolve ambiguities in regiochemistry, as demonstrated for structurally related pyrazolo-pyrimidines in and .
Q. What in vitro assays are recommended for initial biological evaluation of this compound?
- Methodological Answer : Prioritize kinase inhibition assays due to pyrazolo-pyrimidine scaffolds’ known ATP-competitive binding. Use:
- Fluorescence-based kinase activity assays (e.g., ADP-Glo™) to screen against a panel of kinases (e.g., CDKs, Aurora kinases).
- Cellular cytotoxicity assays (e.g., MTT) in cancer cell lines to assess potency (IC50) and selectivity.
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between enzymatic and cellular assays for this compound?
- Methodological Answer : Discrepancies may arise from off-target effects, cell permeability, or metabolic instability. Strategies include:
- Metabolic stability testing (e.g., liver microsome assays) to assess degradation rates.
- Chemical proteomics (e.g., affinity chromatography-MS) to identify off-target protein interactions.
- Structure-activity relationship (SAR) studies by modifying the pyridin-3-ylmethyl or chlorophenyl groups to enhance selectivity (see for SAR approaches in pyrazole derivatives) .
Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters like temperature (0–50°C), solvent polarity, and catalyst loading to identify optimal conditions. highlights heating to 50°C in aqueous HCl to dissolve intermediates, improving yield .
- Byproduct analysis : Use LC-MS to track side reactions (e.g., dehalogenation or oxidation) and adjust protecting groups accordingly.
Q. How can computational methods predict the binding mode of this compound to kinase targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets. Validate with crystallographic data from related compounds (e.g., ’s pyrazolo[1,5-a]pyrimidine structure) .
- MD simulations : Assess binding stability over 100-ns trajectories to identify critical hydrogen bonds (e.g., with hinge-region residues).
Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?
- Methodological Answer :
- Process chemistry optimization : Replace hazardous reagents (e.g., chlorinated solvents) with greener alternatives.
- Crystallization control : Use anti-solvent addition under controlled pH (e.g., buffer system in ) to ensure consistent polymorph formation .
Data Analysis & Interpretation
Q. How should researchers interpret conflicting crystallographic and NMR data for substituent positioning?
- Methodological Answer :
- Multi-technique validation : Cross-reference NMR coupling constants with X-ray diffraction data (e.g., ’s pyrrolo-pyrimidine structure). For ambiguous cases, use NOE (Nuclear Overhauser Effect) experiments to confirm spatial proximity of substituents .
Q. What statistical approaches are suitable for analyzing dose-response relationships in bioactivity studies?
- Methodological Answer :
- Non-linear regression (e.g., GraphPad Prism) to calculate IC50/EC50 values with 95% confidence intervals.
- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons, as applied in ’s split-plot experimental design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
